molecular formula C9H14O4 B12830938 rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid

rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B12830938
M. Wt: 186.20 g/mol
InChI Key: LEVONNIFUFSRKZ-PHDIDXHHSA-N
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Description

rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid: is a cyclobutane derivative with two carboxylic acid groups and a carboxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives with appropriate functional groups that can be transformed into the desired product through a series of chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohol derivatives.

Scientific Research Applications

rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives with different substituents, such as:

  • Cyclobutane-1,2-dicarboxylic acid
  • Cyclobutane-1,3-dicarboxylic acid
  • Cyclobutane-1,2,3,4-tetracarboxylic acid

Uniqueness

rel-(1S,3R)-3-(Carboxymethyl)-2,2-dimethylcyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both carboxylic acid and carboxymethyl groups. This combination of features gives it distinct chemical and biological properties compared to other cyclobutane derivatives.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1S,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1

InChI Key

LEVONNIFUFSRKZ-PHDIDXHHSA-N

Isomeric SMILES

CC1([C@H](C[C@@H]1C(=O)O)CC(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

Origin of Product

United States

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